N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine
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Overview
Description
N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine typically involves a multi-step process. One common method includes the condensation of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .
Industrial Production Methods
Industrial production of triazine derivatives often employs microwave-assisted synthesis due to its efficiency and ability to produce high yields. This method involves the use of readily available starting materials and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiproliferative activity and selective toxicity towards cancer cells.
Mechanism of Action
The mechanism of action of N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine involves its interaction with molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by targeting specific cellular pathways. It inhibits the growth of cancer cells by interfering with their proliferation and survival mechanisms . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to selectively target cancer cells makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds share a similar triazine scaffold and have been studied for their antiproliferative activity against cancer cells.
Functionalized Triazines: These derivatives have been explored for various applications, including catalysis, energy storage, and biological activity.
Uniqueness
N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine stands out due to its specific substitutions, which enhance its chemical stability and biological activity. The presence of the difluorophenyl group and dimethyl substitutions contributes to its unique properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-N-(3,4-difluorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N5/c1-11(2)17-9(14)16-10(18-11)15-6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H4,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBPEOKBZOZQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC(=C(C=C2)F)F)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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